molecular formula C23H24ClN3O4 B2768097 Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-61-8

Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2768097
CAS RN: 899727-61-8
M. Wt: 441.91
InChI Key: WEQIJDFTHFENDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound and its related derivatives have been synthesized through several innovative methods, providing insights into their chemical properties and potential applications. For example, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, showcasing a streamlined synthesis approach from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlights the compound's relevance in medicinal chemistry and enzyme inhibition (Kim Huard et al., 2012). Similarly, the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate under microwave-assisted conditions demonstrates efficient pathways for generating carboxamides, important intermediates in pharmaceutical synthesis (M. Milosevic et al., 2015).

Biological Activity

Research on thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors provides an example of the compound's potential in developing antimicrobial agents. One specific derivative showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating its utility in combating tuberculosis (V. U. Jeankumar et al., 2013).

Chemical Transformations and Derivatives

The compound's utility extends to the synthesis of various derivatives with potential applications in medicinal chemistry and drug design. For instance, the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives demonstrated their biological activity against a range of microbial agents, showcasing the compound's versatility in synthesizing biologically active molecules (M. Youssef et al., 2011).

properties

IUPAC Name

ethyl 2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(16-5-3-4-6-21(16)31-23)14-18(25-27)17-13-15(24)7-8-20(17)28/h3-8,13,19,28H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIJDFTHFENDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.